1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]piperidine-3-carboxamide
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Overview
Description
1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]piperidine-3-carboxamide is a complex organic compound that features a unique combination of pyrimidine, indole, and piperidine moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]piperidine-3-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the individual moieties, followed by their sequential coupling under controlled conditions. For instance, the indole moiety can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst . The pyrimidine moiety can be synthesized through condensation reactions involving appropriate aldehydes and amines . Finally, these moieties are coupled with the piperidine ring through sulfonylation and amidation reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and carboxamide groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]piperidine-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidine-3-carboxylic acid: Lacks the indole moiety but shares the pyrimidine and piperidine components.
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]piperidine-3-carboxamide: Contains the indole and piperidine moieties but lacks the pyrimidine component.
Uniqueness
1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]piperidine-3-carboxamide is unique due to its combination of three distinct moieties, which may confer unique biological activities and chemical properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C21H24FN5O5S |
---|---|
Molecular Weight |
477.5 g/mol |
IUPAC Name |
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-[(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)sulfonyl]piperidine-3-carboxamide |
InChI |
InChI=1S/C21H24FN5O5S/c1-12-18(20(29)26-21(30)25-12)33(31,32)27-8-2-3-14(11-27)19(28)23-7-6-13-10-24-17-5-4-15(22)9-16(13)17/h4-5,9-10,14,24H,2-3,6-8,11H2,1H3,(H,23,28)(H2,25,26,29,30) |
InChI Key |
DRXOOSFRDLXFHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)S(=O)(=O)N2CCCC(C2)C(=O)NCCC3=CNC4=C3C=C(C=C4)F |
Origin of Product |
United States |
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